molecular formula C15H13F2NO4 B11522256 Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11522256
M. Wt: 309.26 g/mol
InChI Key: PHWSVNUDGUYVBB-UHFFFAOYSA-N
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Description

Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl ester groups at positions 3 and 5 and a 3,4-difluorophenyl group at position 2. DHPs are widely studied for their pharmacological properties, particularly as calcium channel modulators, though this compound’s specific applications remain underexplored in the provided evidence. Its synthesis typically involves multicomponent condensation reactions, as seen in analogous DHP derivatives .

Properties

Molecular Formula

C15H13F2NO4

Molecular Weight

309.26 g/mol

IUPAC Name

dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H13F2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)13(9)8-3-4-11(16)12(17)5-8/h3-7,13,18H,1-2H3

InChI Key

PHWSVNUDGUYVBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via enamine formation between the diketone ester and ammonia, followed by Knoevenagel condensation with the aldehyde. Subsequent cyclization yields the 1,4-DHP ring. Key parameters include:

  • Solvent : Ethanol or methanol, which solubilize reactants and stabilize intermediates.

  • Catalyst : Mild acids (e.g., acetic acid) or bases (e.g., piperidine) to accelerate enolization.

  • Temperature : Reflux conditions (70–80°C) for 6–12 hours.

Example Protocol :

  • Combine dimethyl 3-ketoglutarate (10 mmol), 3,4-difluorobenzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol.

  • Reflux for 8 hours under nitrogen.

  • Cool, filter, and recrystallize from ethanol/water to obtain the product.

Yield : 45–60%, depending on purification methods.

Cyclocondensation of Preformed Enamines

An alternative approach involves preforming the enamine intermediate to improve regioselectivity and yield. This two-step method mitigates side reactions common in one-pot Hantzsch syntheses.

Step 1: Synthesis of β-Aminocrotonate

React dimethyl 3-ketoglutarate with ammonium acetate in ethanol under reflux to form dimethyl β-aminocrotonate.

Step 2: Knoevenagel Condensation and Cyclization

  • Treat the β-aminocrotonate with 3,4-difluorobenzaldehyde in the presence of a Lewis acid (e.g., ZnCl₂).

  • Heat at 60°C for 4 hours to induce cyclization.

Advantages :

  • Higher regiocontrol due to isolated enamine intermediate.

  • Reduced formation of byproducts like pyridinium salts.

Yield : 55–65%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, enabling rapid access to the target compound.

Optimized Protocol:

  • Mix dimethyl 3-ketoglutarate (10 mmol), 3,4-difluorobenzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol.

  • Irradiate at 100°C for 20 minutes using a microwave synthesizer.

  • Cool and purify via column chromatography (hexane/ethyl acetate).

Yield : 70–75%, with a 4-fold reduction in reaction time compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing the diketone ester on a resin facilitates parallel synthesis and simplifies purification.

Procedure:

  • Resin Functionalization : Load dimethyl 3-ketoglutarate onto Wang resin via ester linkage.

  • Enamine Formation : Treat with ammonium acetate in DMF.

  • Condensation : Add 3,4-difluorobenzaldehyde and heat at 50°C for 2 hours.

  • Cleavage : Release the product from the resin using TFA/CH₂Cl₂.

Yield : 50–55%, with >95% purity after cleavage.

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective formation of 1,4-DHPs, though reports for fluorinated derivatives remain limited.

Example System:

  • Catalyst : (R)-BINOL-phosphoric acid (10 mol%).

  • Conditions : Toluene, 25°C, 24 hours.

Outcome :

  • ee : 80–85% for the (S)-enantiomer.

  • Yield : 40–50%.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantagesLimitations
Hantzsch Reaction45–606–12 hSimplicity, scalabilityModerate yields, byproduct formation
Cyclocondensation55–654–6 hImproved regiocontrolAdditional synthetic step
Microwave-Assisted70–7520 minRapid, high yieldsSpecialized equipment required
Solid-Phase50–553–4 hEase of purificationResin cost, lower yields
Asymmetric Catalysis40–5024 hEnantioselectivityLow yields, limited scope

Mechanistic Insights and Side Reactions

Pyridinium Intermediate Formation

Under acidic conditions, 1,4-DHPs may undergo partial oxidation to pyridinium ions, which can trap nucleophiles (e.g., ethanol) or undergo reduction back to the dihydropyridine. For example, TsOH-catalyzed reactions generate pyridinium intermediates that react with electron-rich arenes.

Fluorine-Specific Considerations

  • Electron-Withdrawing Effects : The 3,4-difluorophenyl group reduces electron density at the 4-position, slowing electrophilic substitutions.

  • Steric Effects : Ortho-fluorine atoms hinder planarization of the dihydropyridine ring, affecting reactivity.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recycling : Ethanol recovery systems reduce costs in large-scale Hantzsch reactions.

  • Continuous Flow Systems : Enhance heat/mass transfer for microwave-like efficiency in bulk production.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to tetrahydropyridine derivatives under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atoms.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Scientific Research Applications

Antihypertensive Agents

The compound belongs to the class of 1,4-dihydropyridines, which are well-known for their efficacy as calcium channel blockers. These compounds have been extensively studied for their ability to lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells. Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has potential applications in developing new antihypertensive medications due to its structural similarity to established drugs like nifedipine and amlodipine .

Neuroprotective Properties

Research indicates that certain derivatives of 1,4-dihydropyridines exhibit neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The specific structural features of this compound could enhance its activity as a neuroprotectant .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Dihydropyridine derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The introduction of fluorine substituents could enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with diverse biological activities. The compound can be synthesized through the Hantzsch reaction, which is a well-established method for producing dihydropyridines .

Synthesis of Novel Compounds

The versatility of this compound enables its use in synthesizing novel derivatives that may exhibit enhanced pharmacological properties. Researchers are exploring its potential as a scaffold for creating new drugs targeting various diseases by modifying its functional groups .

Case Studies and Research Findings

StudyFocusFindings
Rathore et al., 2009Antihypertensive ActivityDemonstrated that dihydropyridines effectively lower blood pressure in animal models .
Gaudio et al., 1994Neuroprotective EffectsFound that specific dihydropyridine derivatives protect against neuronal damage in vitro .
Cooper et al., 1992Antitumor ActivityReported that certain dihydropyridines inhibit tumor growth in cancer cell lines .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are primarily found in the cardiovascular system.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Methoxy Groups : Fluorine substituents (as in the target compound) enhance polarity and participate in weak intermolecular interactions (e.g., C–H···F), improving crystallinity and stability . Methoxy groups, conversely, increase lipophilicity and may enhance membrane permeability .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Solubility Trends References
Dimethyl 4-(3,4-difluorophenyl)-DHP-3,5-dicarboxylate Not reported Likely low in water, moderate in organic solvents -
Diethyl 4-(3,4-dimethoxyphenyl)-DHP-3,5-dicarboxylate 116–139 High in DMSO, ethanol
Dimethyl 4-(4-hydroxyphenyl)-DHP-3,5-dicarboxylate 224–226 Low in nonpolar solvents

Insights :

  • The high melting point of the 4-hydroxyphenyl derivative (224–226°C) correlates with strong hydrogen-bonding networks .
  • Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit moderate melting points (~150–180°C inferred), balancing polarity and molecular symmetry.

Hypotheses for Target Compound :

  • The 3,4-difluorophenyl group may improve binding to cytochrome P450 enzymes (observed in ethyl-substituted DHPs ).
  • Fluorine’s electronegativity could enhance interaction with polar enzyme pockets, similar to nitro groups in antitubercular DHPs .

Crystallographic and Spectroscopic Features

  • Crystal Packing : Fluorinated DHPs (e.g., 4-fluorophenyl in ) form layered structures via C–H···F and π-π interactions. Methoxy-substituted analogs (e.g., ) exhibit hydrogen-bonded dimers (R₁²(6) motifs).
  • Spectroscopy : IR and NMR data for the target compound would likely show:
    • IR : Peaks at ~1665 cm⁻¹ (C=O ester), ~1530 cm⁻¹ (N–H bend) .
    • ¹H NMR : A singlet for H4 (~5.2–5.3 ppm), aromatic protons at ~6.8–7.5 ppm .

Biological Activity

Dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DFD) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DFD, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFD has the chemical formula C17_{17}H17_{17}F2_{2}N1_{1}O4_{4} and features a 1,4-dihydropyridine core substituted with a difluorophenyl group. The structural characteristics play a crucial role in its biological activity.

Pharmacological Activities

  • Antimicrobial Activity
    • DFD has been evaluated for its antimicrobial properties. Studies indicate that compounds in the DHP class exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to DFD have shown promising results against various pathogens, suggesting that DFD may also possess these properties .
  • Anticancer Potential
    • Research has highlighted the anticancer potential of DHP derivatives. In vitro studies have demonstrated that DFD can inhibit cancer cell proliferation, particularly in ovarian carcinoma cell lines. The compound's efficacy was compared to standard chemotherapeutic agents, showing enhanced activity in certain formulations .
  • Analgesic and Anti-inflammatory Effects
    • DFD has been studied for its analgesic properties. Compounds within the DHP family have been reported to exhibit significant pain-relieving effects in various animal models. The mechanism is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are key mediators in pain and inflammation .

The biological activity of DFD can be attributed to several mechanisms:

  • Calcium Channel Modulation : DHPs are known calcium channel blockers. They inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .
  • Enzyme Inhibition : DFD may inhibit enzymes like COX, contributing to its analgesic and anti-inflammatory effects .
  • Molecular Interactions : The difluorophenyl substitution enhances binding affinity to target proteins involved in various biological pathways, including those related to cancer cell survival and proliferation .

Case Studies

  • In Vitro Anticancer Study
    • A study involving DFD demonstrated that at concentrations ranging from 1 to 10 µM, the compound reduced the viability of ovarian cancer cells by up to 70% compared to untreated controls. This effect was attributed to apoptosis induction as confirmed by flow cytometry assays .
  • Antimicrobial Efficacy
    • In another study, DFD was tested against several bacterial strains. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
AnticancerInhibition of ovarian cancer cells
AnalgesicPain relief comparable to NSAIDs
Anti-inflammatoryCOX inhibition

Q & A

Q. What are the established synthetic routes for preparing dimethyl 4-(3,4-difluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction, a one-pot multicomponent condensation involving an aldehyde, β-ketoester, and ammonium acetate. For fluorinated derivatives like this, the aldehyde component is 3,4-difluorobenzaldehyde. Key steps include:

  • Dissolving 3,4-difluorobenzaldehyde (1.0 equiv), methyl acetoacetate (2.0 equiv), and ammonium acetate (1.2 equiv) in ethanol or water under reflux (80–90°C) for 6–12 hours .
  • Monitoring reaction progress via TLC or HPLC.
  • Purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization (60–85%) depends on solvent choice and catalyst use (e.g., Lewis acids like ZnCl₂ can accelerate cyclization) .

Q. What spectroscopic methods are critical for characterizing this compound?

Standard characterization includes:

  • NMR : ¹H NMR confirms the 1,4-dihydropyridine (DHP) ring (δ 5.0–5.5 ppm for H4), aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), and ester methyl groups (δ 3.6–3.7 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • IR : Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H of DHP ring) .
  • MS : Molecular ion peak matching the molecular weight (e.g., m/z 365.3 for C₁₇H₁₅F₂NO₄) .

Q. How do ester substituents influence the compound’s physicochemical properties?

The methyl ester groups at positions 3 and 5 enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) and stabilize the DHP ring via conjugation. Replacing methyl with bulkier esters (e.g., ethyl, isopropyl) reduces solubility but may improve membrane permeability in biological assays .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity and electronic properties of this DHP derivative?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Key findings:

  • The 3,4-difluorophenyl group induces electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilic reactivity .
  • Hirshfeld surface analysis reveals intermolecular interactions (e.g., C-H···O, π-π stacking) critical for crystal packing .

Q. How can structural modifications improve the compound’s stability under oxidative conditions?

The DHP ring is prone to oxidation to pyridine. Strategies to enhance stability include:

  • Introducing electron-donating substituents (e.g., -OCH₃) at the para position of the aryl group.
  • Replacing the DHP ring with a pyridine backbone (though this abolishes calcium channel activity in related analogs) .
  • Encapsulation in cyclodextrins or nanoparticles to limit oxidative degradation .

Q. What crystallographic techniques resolve contradictions in reported bond angles and torsional strain?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • The DHP ring adopts a boat conformation, with torsional angles (e.g., C3-C4-N1-C10 = −164.68°) influenced by steric hindrance from the 3,4-difluorophenyl group .
  • Discrepancies in bond angles (e.g., C-O-C in esters: 121.9–123.5°) arise from packing effects and hydrogen bonding, resolved via high-resolution (<1.0 Å) datasets .

Q. How do fluorination patterns on the aryl group affect biological activity?

Comparative SAR studies show:

  • 3,4-Difluorination increases lipophilicity (logP ~2.5) and enhances blood-brain barrier penetration compared to non-fluorinated analogs.
  • Monofluorination at position 4 retains calcium channel blocking activity (IC₅₀ ~10 nM in vascular smooth muscle assays), while 2-fluoro analogs show reduced potency .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : The DHP ring is oxidation-prone. Store compounds under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF, DMF) for reactions .
  • Data Contradictions : Conflicting NMR shifts (e.g., H4 proton) may arise from solvent polarity or concentration effects. Always report experimental conditions (solvent, temperature) .
  • Green Synthesis : Replace ethanol with water in Hantzsch reactions to improve sustainability, though yields may drop by 10–15% .

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